ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE
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Overview
Description
ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a cycloheptyl group at the 6-position, an oxo group at the 4-position, and an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method starts with the condensation of aniline derivatives with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated quinoline compounds .
Scientific Research Applications
ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound serves as a tool in studying biological pathways and mechanisms, particularly those involving quinoline derivatives.
Mechanism of Action
The mechanism of action of ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes like topoisomerases, thereby affecting cellular processes such as DNA replication and transcription . The cycloheptyl group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
- Ethyl 6-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
ETHYL 6-CYCLOHEPTYL-4-HYDROXYQUINOLINE-3-CARBOXYLATE is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable candidate for specific applications where other quinoline derivatives may not be as effective .
Properties
CAS No. |
55376-56-2 |
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Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
ethyl 6-cycloheptyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H23NO3/c1-2-23-19(22)16-12-20-17-10-9-14(11-15(17)18(16)21)13-7-5-3-4-6-8-13/h9-13H,2-8H2,1H3,(H,20,21) |
InChI Key |
ABNABBCKQJVYPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3CCCCCC3 |
Origin of Product |
United States |
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